1-[(3,4-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
CAS No.: 252059-82-8
Cat. No.: VC4209180
Molecular Formula: C20H11Cl2F3N2O
Molecular Weight: 423.22
* For research use only. Not for human or veterinary use.
![1-[(3,4-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile - 252059-82-8](/images/structure/VC4209180.png)
Specification
CAS No. | 252059-82-8 |
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Molecular Formula | C20H11Cl2F3N2O |
Molecular Weight | 423.22 |
IUPAC Name | 1-[(3,4-dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C20H11Cl2F3N2O/c21-16-6-4-12(8-17(16)22)11-27-18(7-5-14(10-26)19(27)28)13-2-1-3-15(9-13)20(23,24)25/h1-9H,11H2 |
Standard InChI Key | DCZUCIBIURXILC-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C(=O)N2CC3=CC(=C(C=C3)Cl)Cl)C#N |
Introduction
Structural and Physicochemical Properties
The compound’s IUPAC name, 1-[(3,4-dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile, reflects its substitution pattern (Figure 1). Key structural attributes include:
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Pyridine ring: Serves as the central scaffold.
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3,4-Dichlorophenylmethyl group: Attached at position 1, contributing steric bulk and electron-withdrawing effects.
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Trifluoromethylphenyl group: Positioned at C6, enhancing lipophilicity and metabolic stability.
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Carbonitrile group: At C3, enabling hydrogen bonding and participation in cyclization reactions.
Molecular Formula and Weight
Spectroscopic Data
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SMILES: \text{C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C(=O)N2CC3=CC(=C(C=C3)Cl)Cl)C#N} .
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InChIKey: IWLAIMOYTZAXFV-UHFFFAOYSA-N.
Crystallographic Data
While direct crystallographic data for this compound is limited, related pyridine derivatives crystallize in monoclinic systems (e.g., ) with unit cell parameters ) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves multi-step organic reactions (Figure 2):
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Pyridine ring formation: Condensation of ketone precursors (e.g., 3-(trifluoromethyl)benzaldehyde) with ammonium acetate under acidic conditions.
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Nucleophilic substitution: Introduction of the carbonitrile group via reaction with cyanide sources (e.g., KCN) at elevated temperatures (80–100°C).
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Alkylation: Attachment of the 3,4-dichlorophenylmethyl group using (3,4-dichlorophenyl)methanol in the presence of .
Key reagents:
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Oxidizing agents: , .
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Reducing agents: , .
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Solvents: Ethanol, DMF, THF.
Industrial Optimization
Industrial protocols emphasize:
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Catalyst selection: Palladium-based catalysts for Suzuki-Miyaura couplings to attach aromatic groups.
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Yield enhancement: Recrystallization from ethanol/water mixtures (yield: 75–85%) .
Chemical Reactivity and Derivative Formation
Oxidation and Reduction
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Oxidation: The oxo group at C2 undergoes further oxidation with to form carboxylic acid derivatives.
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Reduction: reduces the carbonyl group to a secondary alcohol, altering biological activity.
Electrophilic Substitution
The electron-deficient pyridine ring participates in nitration and sulfonation reactions, enabling functionalization at C4 and C5 positions .
Cycloaddition Reactions
The carbonitrile group engages in [2+3] cycloadditions with azides, forming tetrazole derivatives with enhanced pharmacological profiles .
Biological Activities and Mechanisms
Antimicrobial Properties
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Bacterial strains: Exhibits MIC values of 50–200 µg/mL against Staphylococcus aureus and Escherichia coli (Table 1).
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Mechanism: Disruption of bacterial cell membrane integrity via interaction with lipid bilayers.
Table 1: Minimum Inhibitory Concentrations (MIC)
Bacterial Strain | MIC (µg/mL) |
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Staphylococcus aureus | 100 |
Escherichia coli | 150 |
Bacillus subtilis | 200 |
Enzyme Inhibition
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Targets: Cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), with values of 0.8–1.2 µM .
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Structural basis: Trifluoromethylphenyl group occupies hydrophobic pockets in enzyme active sites .
Industrial and Material Science Applications
Agrochemical Development
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Herbicidal activity: Disrupts chloroplast function in Amaranthus retroflexus at 50 ppm .
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Insecticidal derivatives: Thioether analogs show LC = 12 ppm against Aphis gossypii .
Advanced Materials
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Polymer precursors: Incorporated into polyimides for high thermal stability () .
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Electron-transport materials: Used in OLEDs due to electron-deficient pyridine core .
Comparison with Analogous Compounds
Structural Analogues
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Compound A: Replacement of trifluoromethyl with methyl reduces COX-2 inhibition () .
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Compound B: Removal of dichlorophenyl group abolishes antimicrobial activity.
Performance Metrics
Table 2: Comparative Bioactivity
Compound | MIC (µg/mL) | |
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Target compound | 100–200 | 10–25 |
3,4-Dichloro analogue | 300–400 | 50–60 |
Trifluoromethyl analogue | 150–250 | 15–30 |
Future Research Directions
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